
Toltrazuril
Descripción general
Descripción
Toltrazuril is a coccidiostat . It is a triazinone antiprotozoal agent and a coccidiocide . Its chemical name is 1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione .
Synthesis Analysis
The synthesis of Toltrazuril involves a series of chemical reactions. One method involves the mixing of methyl urea and diethyl carbonate, followed by the addition of methyl-5-[3-methyl-4-(4-trifluoromethylthio phenoxy) phenyl] isocyanic ester . Another method involves the use of diethyl carbonate and sodium hydride, followed by the addition of 3-methyl-1-[3-methyl-4-(4-trifluoromethylthiophenoxy)phenyl]-biuret .
Molecular Structure Analysis
Toltrazuril has the molecular formula C18H14F3N3O4S . Its molecular weight is 425.38 g/mol . The structure includes a triazine ring with various functional groups attached, including a trifluoromethylthio group .
Chemical Reactions Analysis
Toltrazuril undergoes various chemical reactions in the body. For instance, it can be detected in food products through a fast liquid chromatography/tandem mass spectrometry method . The base peak originates from the loss of CF3 (toltrazuril and toltrazuril sulfone) and CHF3 (toltrazuril sulfoxide) and is used as the precursor ion in MS/MS .
Physical And Chemical Properties Analysis
Toltrazuril is a solid substance . It has a solubility of 70 mg/mL in DMSO . It is stable under normal temperatures and pressures .
Aplicaciones Científicas De Investigación
Treatment of Coccidiosis in Piglets
Toltrazuril is used to control piglet coccidiosis caused by Cystoisospora suis , which is a major cause of diarrhea and poor growth worldwide . It can be administered either orally or intramuscularly . The study found that intramuscular application resulted in significantly higher and more sustained concentrations of Toltrazuril and its main metabolite, Toltrazuril sulfone (TZ-SO 2), in plasma, intestinal tissue, and intestinal content . This may provide higher anticoccidial activity under field conditions compared to oral application .
Prevention of Iron Deficiency Anemia in Piglets
Toltrazuril has been used in combination with iron (gleptoferron) for the prevention of coccidiosis and iron deficiency anemia, conditions in suckling piglets requiring routine preventive measures .
Treatment of Coccidiosis in Poultry
Toltrazuril, along with Nicarbazin (NICA) and Diclazuril (DIZ), are commonly used chemical coccidiostats in commercial poultry farms to prevent and treat coccidiosis . Coccidiosis is a parasitic disease caused by protozoan parasites of the apicomplexan genus Eimeria. It damages the intestines and prevents nutrient absorption, severely impairing the health and productivity of poultry .
Analysis in Chicken Muscle and Eggs
A liquid chromatography–tandem mass spectrometry method with high reliability and sensitivity was developed to determine Toltrazuril, DIZ, NICA, and its two metabolites in chicken muscle and eggs . This is important to prevent the development of drug resistance and mitigate the potential chronic toxicity to humans resulting from prolonged exposure .
Inhibition of Parasite Growth and Reproduction
Toltrazuril works by inhibiting the growth and reproduction of the coccidian parasite, which is responsible for causing coccidiosis . By preventing the parasite from reproducing, it helps to reduce the severity of the infection and promote overall health in the affected animal .
Mecanismo De Acción
Target of Action
Toltrazuril is primarily targeted against protozoan parasites, specifically those belonging to the genus Eimeria . These parasites are responsible for causing coccidiosis, a disease that affects a wide range of animals, including poultry, pigs, cattle, sheep, and companion animals like dogs and cats .
Mode of Action
Toltrazuril works by interfering with the protozoa’s ability to reproduce . It disrupts the division of the protozoal nucleus and damages the cell membrane of the parasites . This action results in the destruction of the coccidia at all stages of their life cycle .
Biochemical Pathways
Toltrazuril is a triazine compound that acts against all intracellular stages of Eimeria spp . It interferes with cellular respiration and pyrimidine synthesis, which are crucial for the survival and multiplication of the parasites .
Pharmacokinetics
Following a single oral administration of Toltrazuril at 10 and 20 mg/kg to male pigs, the mean Toltrazuril concentration in plasma peaked at 4.24 and 8.18 μg/ml at 15.0 and 12.0 hr post-dose, respectively . Toltrazuril is rapidly converted to the short-lived intermediary metabolite toltrazuril sulfoxide (TZR-SO), and then further metabolized to the reactive toltrazuril sulfone (TZR-SO2). TZR-SO2 is actually more slowly eliminated, with average half-lives of 231 and 245 hr, compared with TZR (48.7 and 68.9 hr) or TZR-SO (51.9 and 53.2 hr) in the 10 and 20 mg/kg groups, respectively .
Result of Action
The primary result of Toltrazuril’s action is the destruction of the coccidia at all stages of their life cycle . This leads to a reduction in the number of parasites and alleviates the symptoms of coccidiosis in the infected animals . At the cellular level, Toltrazuril causes significant damage to the tachyzoites, including vacuolization, large swelling of the endoplasmic reticulum, and an enormous widening of the perinuclear space until complete rupture of the surface occurs .
Action Environment
The efficacy of Toltrazuril can be influenced by various environmental factors. For instance, in extensively raised beef calves, Toltrazuril showed efficacy greater than 95.0% up to 14 and 7 days . This formulation showed values of 78.2 to 82.3% of factor protective against Eimeria for 21 and 28 days . The long-term activity of Toltrazuril against Eimeria spp., obtained by the fecal samples collected on days 21, 28, and 35 post-infection, achieved efficacy greater than 95.0% up to 14 and 7 days . This suggests that the timing of treatment and the severity of the infection can significantly impact the drug’s efficacy.
Safety and Hazards
Direcciones Futuras
Research on Toltrazuril continues to explore its efficacy and potential applications. For instance, a study investigated the long-term efficacy of Toltrazuril against experimentally infected naïve calves . Another study evaluated the effectiveness of different protocols of metaphylactic treatment with Toltrazuril in naturally infected, extensively reared beef calves . These studies contribute to a better understanding of Toltrazuril’s potential in treating coccidiosis in various animal species.
Propiedades
IUPAC Name |
1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)28-12-4-6-13(7-5-12)29-18(19,20)21/h3-9H,1-2H3,(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCINXEZVIIVXFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219063 | |
| Record name | Toltrazuril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Toltrazuril | |
CAS RN |
69004-03-1 | |
| Record name | Toltrazuril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69004-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toltrazuril [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069004031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toltrazuril | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Toltrazuril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-methyl-3-[3-methyl-4-[4-[(trifluoromethyl)thio]phenoxy]phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLTRAZURIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVZ3IAR3JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the specific molecular target of toltrazuril in Eimeria tenella?
A1: While the precise mechanism of action remains elusive, research suggests that the cyclophilin EtCyp20.5 in Eimeria tenella might be a potential target for toltrazuril. This interaction seems to differ from the mechanism of cyclosporin A, a known cyclophilin inhibitor. []
Q2: How does toltrazuril affect Eimeria tenella at the cellular level?
A2: In vitro studies indicate that toltrazuril treatment leads to the upregulation of protein hydrolysis genes and downregulation of cell cycle-related genes in Eimeria tenella merozoites. This suggests potential interference with parasite division. []
Q3: Does toltrazuril induce oxidative stress in parasites?
A3: Yes, studies have shown an upregulation of redox-related genes and increased levels of reactive oxygen species (ROS) in E. tenella following toltrazuril treatment. []
Q4: Is autophagy involved in the anticoccidial effect of toltrazuril?
A4: Evidence suggests that toltrazuril may trigger autophagy in E. tenella, as elevated levels of autophagosomes were observed after drug treatment. []
Q5: What is the molecular formula and weight of toltrazuril?
A5: Toltrazuril has the molecular formula C22H19F3N4O3S and a molecular weight of 476.47 g/mol. []
Q6: Can toltrazuril be formulated as a stable solid dispersion?
A6: Yes, studies demonstrate successful formulation of toltrazuril solid dispersions using polyethylene glycol 6000 (PEG 6000) as a carrier. These formulations exhibit improved solubility compared to pure toltrazuril. [, ]
Q7: What is the impact of adding a hydrotropy agent to toltrazuril-PEG 6000 solid dispersions?
A7: Incorporating a hydrotropy agent (Z) further enhances the dissolution rate of toltrazuril in solid dispersions. An optimized ratio of toltrazuril:PEG 6000:hydrotropy agent Z of 1:6:1.6 (g/g) showed promising results. []
Q8: How is toltrazuril metabolized in various species?
A8: Toltrazuril is primarily metabolized into toltrazuril sulfone (ponazuril) and toltrazuril sulfoxide. These metabolites have been detected in various species, including horses, cattle, chickens, and sheep. [, , , , , ]
Q9: How does pregnancy affect the pharmacokinetics of toltrazuril in ewes?
A9: Studies in ewes show that pregnancy significantly influences toltrazuril pharmacokinetics. Pregnant ewes exhibited higher maximum concentration (Cmax) and area under the curve (AUC) values for toltrazuril and its metabolites compared to non-pregnant ewes. []
Q10: Are toltrazuril and its metabolites found in milk, allantoic fluid, and newborn plasma after administration to pregnant ewes?
A10: Yes, after administration to pregnant ewes, toltrazuril and its metabolites were detected in milk, allantoic fluid, and newborn lamb plasma. The concentrations in these fluids were lower than in maternal plasma. []
Q11: How does toltrazuril affect the pharmacokinetics of other drugs in broiler chickens?
A11: Studies in broiler chickens reveal that toltrazuril can alter the pharmacokinetic profiles of co-administered drugs. For instance, it increased the volume of distribution and total clearance of levofloxacin while decreasing these parameters for thiamphenicol. [, ]
Q12: What is the bioavailability of toltrazuril in different formulations?
A12: Toltrazuril bioavailability varies depending on the formulation. Oral administration of toltrazuril sulfone dissolved in dimethyl sulfoxide (DMSO) showed a threefold increase in bioavailability compared to administration in water. [] The oral bioavailability of toltrazuril nanoemulsion in chickens was also found to be high. []
Q13: Is toltrazuril effective against natural coccidiosis infections in different animal species?
A13: Yes, multiple studies demonstrate the efficacy of toltrazuril against natural coccidiosis infections in various species, including calves [], lambs [, ], chickens [, , , , ], and rabbits. []
Q14: How does the efficacy of toltrazuril compare to other anticoccidial drugs?
A14: Toltrazuril exhibits comparable or superior efficacy to other commonly used anticoccidials, such as diclazuril [, ], amprolium [], and lasalocid [], in controlling coccidiosis and improving performance parameters in different animal models.
Q15: Can toltrazuril be used in combination with other therapeutic agents?
A15: Yes, studies have explored the synergistic effects of toltrazuril in combination with other agents. For instance, combining toltrazuril with vitamin K in chickens infected with E. tenella resulted in improved weight gain and reduced mortality. [] Similarly, a combination of azithromycin and toltrazuril proved more effective in treating calves with cryptosporidiosis than either drug alone. []
Q16: Does toltrazuril impact the development of natural immunity against coccidiosis?
A16: Research suggests that toltrazuril does not hinder the development of natural immunity against coccidiosis. Some studies even indicate a potential enhancement of immune responses. [, ]
Q17: Is there evidence of cross-resistance between toltrazuril and diclazuril in Eimeria tenella?
A17: While laboratory-induced resistance to one drug doesn't necessarily confer resistance to the other, field isolates previously exposed to both drugs exhibited resistance to both toltrazuril and diclazuril, suggesting potential for cross-resistance under field conditions. []
Q18: What analytical methods are used for the detection and quantification of toltrazuril and its metabolites?
A19: High-performance liquid chromatography (HPLC) [, , , , , , , ], ultra-high performance liquid chromatography (UHPLC) [, , ], liquid chromatography-mass spectrometry (LC/MS) [], and thin-layer chromatography (TLC) [] coupled with various detection methods are commonly employed for the analysis of toltrazuril and its metabolites in different matrices.
Q19: Have these analytical methods been validated according to regulatory guidelines?
A20: Yes, various studies emphasize the validation of analytical methods according to ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines to ensure accuracy, precision, and specificity in quantifying toltrazuril and its residues. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




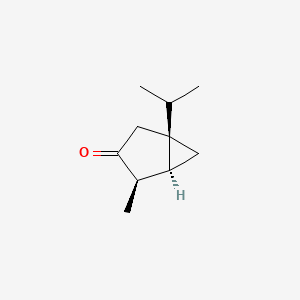
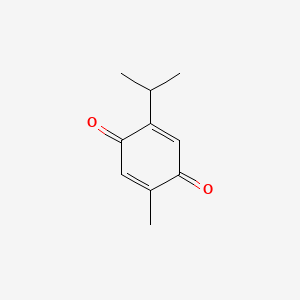
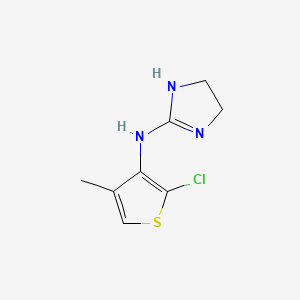
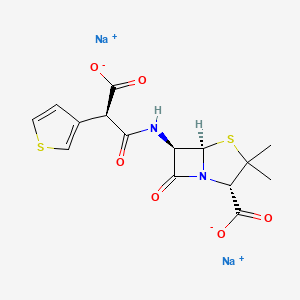
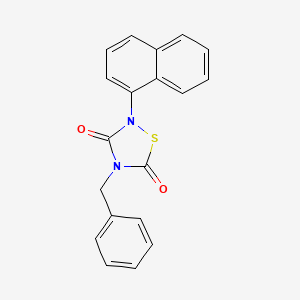
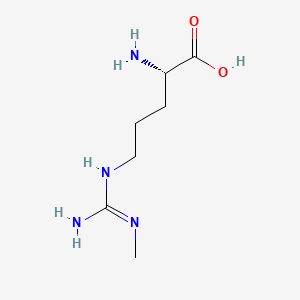
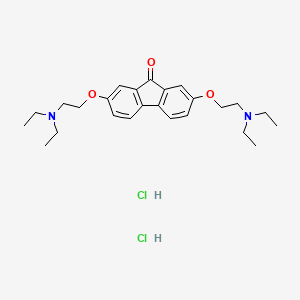
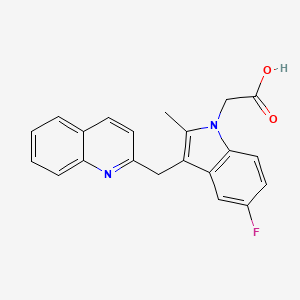
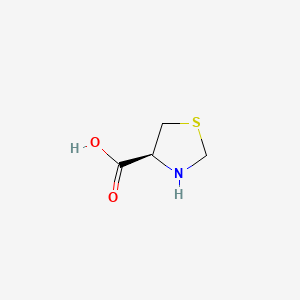
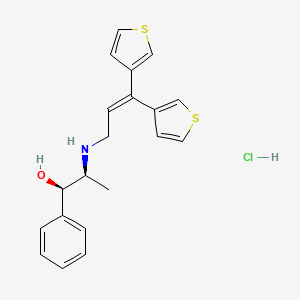
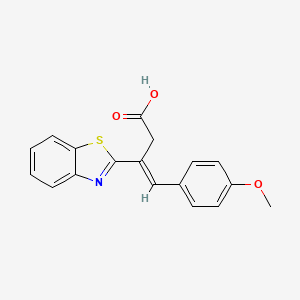
![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)
